(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol

Purification Solid-State Properties Formulation

(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol (CAS 881997-90-6) is a halogenated imidazole derivative characterized by two bromine atoms at the 4- and 5-positions of the imidazole ring and a hydroxymethyl group at the 2-position. This compound is employed as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, primarily valued for its dual reactivity profile: the bromine atoms enable transition-metal-catalyzed cross-coupling reactions, while the hydroxymethyl group serves as a handle for further functionalization or conjugation.

Molecular Formula C5H6Br2N2O
Molecular Weight 269.92 g/mol
CAS No. 881997-90-6
Cat. No. B1314432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol
CAS881997-90-6
Molecular FormulaC5H6Br2N2O
Molecular Weight269.92 g/mol
Structural Identifiers
SMILESCN1C(=NC(=C1Br)Br)CO
InChIInChI=1S/C5H6Br2N2O/c1-9-3(2-10)8-4(6)5(9)7/h10H,2H2,1H3
InChIKeyBUKHLSUHDPXEIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol (CAS 881997-90-6): A Specialized Halogenated Imidazole Building Block for Medicinal Chemistry and Organic Synthesis


(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol (CAS 881997-90-6) is a halogenated imidazole derivative characterized by two bromine atoms at the 4- and 5-positions of the imidazole ring and a hydroxymethyl group at the 2-position . This compound is employed as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, primarily valued for its dual reactivity profile: the bromine atoms enable transition-metal-catalyzed cross-coupling reactions, while the hydroxymethyl group serves as a handle for further functionalization or conjugation [1].

Procurement Risk: Why (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol Cannot Be Replaced by Unsubstituted or Mono-Brominated Imidazole Analogs


In drug discovery and chemical synthesis, the precise substitution pattern on the imidazole core dictates reactivity, physicochemical properties, and biological target engagement [1]. The 4,5-dibromo substitution of the target compound provides a unique platform for sequential, site-selective functionalization—specifically, the 4-bromo and 5-bromo positions exhibit differentiated reactivity profiles that enable regioselective C-H arylation and subsequent cross-coupling transformations [1]. In contrast, the non-hydroxymethyl analog 4,5-dibromo-1-methyl-1H-imidazole (CAS 1003-50-5) lacks the 2-hydroxymethyl handle, limiting its utility for generating conjugates or prodrugs. Similarly, the non-methylated analog (4,5-dibromo-1H-imidazol-2-yl)methanol (CAS 193066-54-5) has an unprotected NH, which can interfere with downstream reactions or alter biological activity. Substituting any of these analogs would compromise the designed synthetic route or the structure-activity relationship (SAR) of the final compound, making the specific structure of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol a non-negotiable requirement in many research programs.

Quantitative Differentiation of (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol from Closest Analogs


Melting Point Elevation Confers Enhanced Purification and Formulation Control Relative to the Parent Dibromoimidazole

The target compound exhibits a melting point of 114-116 °C , which is 36-46 °C higher than the 68-71 °C melting point reported for the closest analog, 4,5-dibromo-1-methyl-1H-imidazole (CAS 1003-50-5) . This significant elevation in melting point, attributable to the introduction of the hydroxymethyl group, facilitates crystallization-based purification and can improve the handling characteristics of the solid for both research and scale-up operations.

Purification Solid-State Properties Formulation

Differentiated Synthetic Utility: Sequential Functionalization via C-H Arylation and Cross-Coupling Enabled by the 4,5-Dibromo Scaffold

The 4,5-dibromoimidazole core, which is shared by the target compound, is known to undergo palladium-catalyzed C-H bond-selective arylation at the 2-position while leaving the 4- and 5-bromo substituents intact for subsequent Suzuki-Miyaura or other cross-coupling reactions [1]. This sequential, orthogonal reactivity profile is a direct consequence of the 4,5-dibromo substitution pattern and is not replicable with mono-bromo or non-brominated imidazole analogs. While the hydroxymethyl group at the 2-position of the target compound may influence the regioselectivity of the initial C-H arylation, the underlying scaffold remains validated for the construction of diverse polyfunctionalized imidazoles [1].

Medicinal Chemistry Cross-Coupling Regioselective Functionalization

Consistent Quality and Reproducibility: A Standardized Reagent with Defined Purity and Physical Form

The compound is commercially available as a solid with a certified purity of 95% (HPLC) from major suppliers . In contrast, many closely related dibromoimidazole analogs are offered with lower purity specifications or only as custom synthesis items, introducing variability into research workflows. The defined physical form (solid) and ambient storage temperature simplify handling and inventory management compared to analogs that require cold-chain shipping or are supplied as oils .

Quality Control Reproducibility Research Reagent

High-Value Application Scenarios for (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol Based on Quantitative Differentiation


Medicinal Chemistry SAR Exploration of Imidazole-Containing Kinase Inhibitors or GPCR Ligands

The 4,5-dibromo scaffold of the target compound provides a validated entry point for the construction of polyfunctionalized imidazoles, a privileged chemotype in kinase inhibition and GPCR modulation . The sequential C-H arylation and cross-coupling strategy enables systematic variation of the 2-, 4-, and 5-positions of the imidazole ring, facilitating rapid SAR studies. The higher melting point (114-116 °C) of the target compound compared to the parent 4,5-dibromo-1-methyl-1H-imidazole (68-71 °C) [1] simplifies intermediate purification, a critical advantage when synthesizing diverse analog libraries under parallel synthesis conditions.

Development of Imidazole-Based Fluorescent Probes or Bioconjugates

The presence of the 2-hydroxymethyl group distinguishes this compound from simple dibromoimidazoles and enables direct conjugation to reporter molecules (e.g., fluorophores, biotin) or solid supports . The orthogonal reactivity of the 4,5-dibromo positions allows for independent introduction of recognition elements or solubility-enhancing groups prior to or following conjugation, providing a versatile platform for the design of targeted probes. The well-defined purity (95%) and solid physical form of the commercial reagent ensure reproducible conjugation efficiency, a key requirement for biological assay development.

Synthesis of Imidazole-Containing Agrochemicals or Functional Materials

Imidazole derivatives are increasingly investigated as fungicides, herbicides, and components of advanced materials [1]. The target compound's dibromo substitution pattern supports the introduction of aryl or heteroaryl groups via cross-coupling, enabling the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability. The improved solid-state properties (higher melting point) [1] facilitate handling and purification in medium-scale synthesis, while the ambient storage conditions reduce the logistical complexity associated with building block inventory management in industrial research settings.

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